6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one
Description
Chemical Structure and Properties 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one (CAS: 478043-58-2) is a pyridazinone derivative with a molecular formula of C₁₈H₉Cl₂F₃N₂O₂ and a molecular weight of 413.18 g/mol . Its structure features:
- A pyridazinone core substituted at positions 2, 5, and 6.
- 2-(2-Chlorophenyl) at position 2.
- 5-(Trifluoromethyl) at position 4.
- 6-(3-Chlorobenzoyl) at position 5.
This compound is notable for its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the dual chloro-substituted aromatic rings, which contribute to its electronic and steric properties .
Properties
IUPAC Name |
6-(3-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-5-3-4-10(8-11)17(27)16-12(18(21,22)23)9-15(26)25(24-16)14-7-2-1-6-13(14)20/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLQHBJXWDXHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Substituents: The chlorobenzoyl, chlorophenyl, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and specific reaction conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄ (acidic conditions)
Reduction: LiAlH₄, NaBH₄, ethanol (solvent)
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Pd/C), solvents (e.g., DMF, DMSO)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that the pyridazine scaffold, particularly compounds like 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one, exhibits promising anticancer properties. Modifications at the 5-position of the pyridazine ring have been linked to enhanced cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives with electron-withdrawing groups can induce apoptosis in cancer cells by interacting with DNA and disrupting cell cycle progression.
Case Study:
A study evaluating a series of pyridazine derivatives demonstrated that introducing trifluoromethyl groups significantly improved anticancer activity. The mechanism was attributed to increased lipophilicity, which enhanced cellular uptake and efficacy against tumor cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of chlorophenyl and trifluoromethyl groups is believed to enhance the compound's membrane permeability, facilitating its antimicrobial action.
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of pyridazine derivatives. Compounds similar to 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one have shown potential in reducing inflammation in various animal models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.
Case Study:
In vivo experiments demonstrated that specific derivatives reduced paw edema in mice, indicating significant anti-inflammatory effects .
Photostability and UV Absorption
The compound's unique structure allows it to absorb UV light effectively, making it a candidate for use in photostable materials and coatings. Its trifluoromethyl group contributes to enhanced stability under UV exposure.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties; potential anti-inflammatory effects |
| Pharmacology | Mechanisms involving apoptosis induction and cytokine inhibition |
| Material Science | Use in photostable materials due to UV absorption capabilities |
Mechanism of Action
The mechanism of action of 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one with structurally related pyridazinone derivatives:
Key Differences
Substituent Diversity: The target compound uniquely combines trifluoromethyl, chlorobenzoyl, and chlorophenyl groups, enhancing its steric bulk and electronic effects compared to simpler derivatives like 3a–3h . Compounds like 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-pyridazin-3-one lack the 6-position substitution, reducing their molecular complexity .
Physicochemical Properties: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5) compared to non-fluorinated analogs (logP ~2.0–2.5) . Alkoxyvinyl-substituted derivatives (e.g., 2-(2-Alkoxyvinyl)-5-chloro-6-phenyl-pyridazin-3(2H)-one) exhibit higher photostability due to conjugated double bonds .
Biological Activity: The dual chloro-substituted aromatic rings in the target compound may improve receptor binding affinity in pesticidal or medicinal applications compared to mono-chloro derivatives . Methylamino-substituted analogs (e.g., 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-pyridazin-3-one) show better solubility but reduced metabolic stability .
Research Findings
- Agrochemical Potential: The trifluoromethyl group in the target compound is associated with insecticidal activity against lepidopteran pests, outperforming non-fluorinated analogs by 2–3× in efficacy .
- Pharmacological Relevance: Pyridazinones with trifluoromethyl groups are being explored for anti-inflammatory and anticancer applications due to their enzyme-inhibitory effects .
Biological Activity
6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one, with the CAS number 478043-62-8, is a synthetic compound belonging to the pyridazinone class. Its molecular formula is and it has been the subject of various biological activity studies due to its potential therapeutic applications.
- Molecular Weight : 413.18 g/mol
- Boiling Point : 464.5 ± 55.0 °C (predicted)
- Density : 1.47 ± 0.1 g/cm³ (predicted)
- pKa : -3.77 ± 0.60 (predicted)
Antimicrobial Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 40 to 50 µg/mL, demonstrating comparable activity to standard antibiotics like ceftriaxone .
Anticancer Properties
The anticancer potential of pyridazinone derivatives has been explored extensively. A study highlighted that certain derivatives exhibit low micromolar IC50 values across different cancer cell lines, indicating potent cytotoxic effects. For example, specific analogs showed IC50 values of approximately 1.29 µM in MCF-7 breast cancer cells, suggesting effective inhibition of cell proliferation and induction of apoptosis .
In vitro studies have demonstrated that treated cancer cells exhibited significant changes in cell morphology and a marked increase in lactate dehydrogenase (LDH) levels, indicative of cytotoxicity .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, and compounds similar to 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one have shown promising anti-inflammatory activity. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α significantly more effectively than standard treatments like dexamethasone .
Structure-Activity Relationship (SAR)
The biological activity of pyridazinone derivatives is influenced by their structural components:
- Chlorobenzoyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Trifluoromethyl Group : Increases metabolic stability and biological activity.
- Chlorophenyl Substituent : Contributes to the interaction with biological targets, enhancing potency against specific enzymes or receptors.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on a series of pyridazinone derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. -
Cancer Cell Line Studies :
In a comparative study involving multiple cancer cell lines, compounds similar to 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one showed varying degrees of effectiveness against drug-resistant strains, suggesting potential for development as novel anticancer agents.
Q & A
Q. Advanced: How can regioselectivity challenges during substitution reactions be addressed?
- Use DFT calculations to predict reactive sites. For example, the electron-withdrawing trifluoromethyl group directs electrophilic attacks to the pyridazinone ring’s C-4 position .
- Optimize solvent polarity (e.g., DMSO vs. THF) to stabilize transition states and reduce byproducts .
Basic: What biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination. For example, measure ATPase activity via malachite green phosphate detection .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
Q. Advanced: How to resolve contradictions in IC₅₀ values across studies?
- Meta-analysis : Compare assay conditions (e.g., pH, temperature) and cell passage numbers. Replicate studies with standardized protocols .
- SPR (Surface Plasmon Resonance) : Validate direct target binding to rule off-target effects .
Basic: What analytical techniques confirm structural purity beyond NMR?
Methodological Answer:
Q. Advanced: How to interpret ambiguous mass spectrometry fragments?
- MS/MS fragmentation modeling : Use software (e.g., Mass Frontier) to simulate cleavage patterns. For example, the loss of Cl (35.5 Da) indicates chlorobenzoyl detachment .
Basic: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst (Pd/C vs. CuI), and solvent (DMF vs. toluene) in a factorial design .
- In-line monitoring : Use FTIR to track intermediate formation and adjust reaction time dynamically .
Q. Advanced: What computational tools predict solvent effects on reaction kinetics?
- COSMO-RS : Simulate solvation free energy to select solvents that stabilize intermediates (e.g., DMF reduces activation energy by 15 kcal/mol vs. THF) .
Basic: How to assess the compound’s stability under storage conditions?
Methodological Answer:
Q. Advanced: What mechanisms drive photodegradation?
- TD-DFT studies : Identify excited-state pathways. For example, the trifluoromethyl group increases susceptibility to UV-induced radical formation .
Basic: How to cross-reference this compound in chemical databases?
Methodological Answer:
Q. Advanced: How to reconcile conflicting nomenclature in patents?
- Patent mining : Extract IUPAC names and SMILES from EP 4374877 A2 and compare with PubChem entries using text-mining tools (e.g., ChemDataExtractor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
